
Secologanoside
Overview
Description
Secologanoside is a triterpenoid compound isolated from the plant Poraqueiba sericea. It is known for its weak inhibitory activity against elastase, an enzyme that breaks down elastin in the body. This compound has a molecular formula of C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Secologanoside can be synthesized through various chemical reactions involving the precursor compounds. The synthesis typically involves glycosylation reactions where a glucose molecule is attached to the aglycone part of the molecule. The reaction conditions often include the use of catalysts such as Lewis acids and specific solvents to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, primarily from the stems of Poraqueiba sericea. The extraction process includes solvent extraction followed by purification steps such as column chromatography to isolate the pure compound .
Chemical Reactions Analysis
Isolation and Structural Determination
Secologanoside, along with other secoiridoid glycosides, can be isolated from the dried buds of Lonicera macranthoides through methanol extraction . Spectroscopic analyses, including mass spectrometry and NMR, are used to determine its structure . For instance, the positive-ion FAB-MS of ethyl this compound shows quasi-molecular ion peaks at m/z 419 (M+H)+ and m/z 441 (M+Na)+, which is consistent with the molecular formula C18H26O11 .
Glycosidic Hydrolysis
Secoiridoid glycosides can undergo hydrolysis, catalyzed by enzymes such as bacterial beta-glucosidase, to form aglycones . For example, gentiopicrin and swertiamarin are hydrolyzed to aglycones, which are then transformed into iso-coumarin derivatives . Although specific data on this compound hydrolysis is limited, the general mechanism involves the breaking of the glycosidic bond, releasing a sugar moiety and an aglycone .
Photoisomerization
Secoiridoids containing a p-coumaroyl moiety, such as p-coumaroyl-6´-secologanoside (comselogoside), can undergo photoisomerization of the vinyl double bond when exposed to ultraviolet radiation . This results in a mixture of trans and cis isomers, which can be characterized using NMR, mass spectroscopy, and UV spectrometry . The coupling constant (J) values differ between cis- and trans- comselogoside .
Pictet-Spengler Reaction
Secologanin-derived compounds can participate in Pictet-Spengler reactions, which are crucial in the biosynthesis of monoterpene indole alkaloids . An aldehyde formed from a secologanin aglycone analogue can react with tryptamine to form monoterpene indole alkaloids . this compound analogues can be designed to undergo similar reactions, leading to various cyclized products .
Metabolism
Secoiridoids like gentiopicroside, swertiamarin, and sweroside are metabolized in the body through various pathways, including hydrolysis, isomerization, and lysis . These compounds are primarily excreted via the kidneys, with smaller amounts excreted in bile and feces . Cytochrome P450 enzymes can also be involved in their metabolism .
Chemical Constituents of Lonicera japonica
Lonicera japonica contains various iridoids and secoiridoid glycosides, including secologanin, this compound, and secoxyloganin . These compounds contribute to the plant's medicinal properties .
Compound | Chemical Formula | Molecular Weight | CAS Number |
---|---|---|---|
This compound | C17H26O11 | 406.38 g/mol | 19365-45-2 |
Ethyl this compound | C18H28O11 | 420.40 g/mol | Not Available |
Secologanin | C17H24O10 | 388.37 g/mol | 19351-63-4 |
Gentiopicroside | C16H20O9 | 356.32 g/mol | 20831-76-9 |
Sweroside | C16H22O9 | 358.34 g/mol | 15421-65-9 |
Scientific Research Applications
Health Benefits
Secologanoside has been studied for its various health benefits, particularly in the context of cardiovascular health, anti-inflammatory effects, and antioxidant properties.
Cardiovascular Protection
Research indicates that this compound may contribute to cardiovascular health by improving endothelial function and reducing oxidative stress. Its presence in olive oil is linked to the Mediterranean diet's protective effects against heart disease. A study demonstrated that phenolic compounds from olive oil, including this compound, can enhance nitric oxide production, which is crucial for vascular health .
Anti-Inflammatory Effects
This compound exhibits anti-inflammatory properties that can be beneficial in managing chronic inflammatory conditions. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating diseases like arthritis and other inflammatory disorders .
Antioxidant Activity
The compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is essential for preventing cellular damage associated with aging and various diseases, including cancer .
Pharmacological Applications
The pharmacological potential of this compound has been explored in several areas:
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing natural antimicrobial agents .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanisms are thought to involve the modulation of signaling pathways related to cell proliferation and survival .
Industrial Applications
Beyond health-related uses, this compound's properties make it suitable for various industrial applications:
Food Industry
Due to its antioxidant and antimicrobial properties, this compound can be utilized as a natural preservative in food products. Its inclusion could enhance shelf life while providing health benefits to consumers .
Cosmetic Industry
The compound's antioxidant effects position it as a valuable ingredient in cosmetic formulations aimed at anti-aging and skin protection. Its ability to mitigate oxidative stress could help maintain skin health and appearance .
Case Studies and Research Findings
Several studies have documented the applications of this compound across different fields:
Mechanism of Action
Secologanoside exerts its effects primarily through the inhibition of elastase. The compound binds to the active site of the enzyme, preventing it from breaking down elastin. This inhibition can help maintain the structural integrity of tissues that rely on elastin, such as skin and blood vessels .
Comparison with Similar Compounds
Secologanoside is unique among triterpenoids due to its specific glycosylation pattern and its moderate cytotoxicity. Similar compounds include:
Loganin: Another iridoid glycoside with different biological activities.
Secoxyloganin: A related compound with a similar structure but different functional groups.
Oleuropein: A secoiridoid glycoside found in olive leaves with potent antioxidant properties.
This compound stands out due to its specific inhibitory activity against elastase and its moderate cytotoxicity, making it a valuable compound for various research applications.
Biological Activity
Secologanoside, a triterpenoid compound isolated from the plant Poraqueiba sericea, has garnered attention due to its various biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 390.34 g/mol
- CAS Number : 59472-23-0
This compound is characterized by its moderate cytotoxicity to fibroblasts and its ability to inhibit elastase with an IC50 of 164 μg/mL, indicating its potential as a therapeutic agent for conditions involving elastase activity .
1. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Studies have shown that secoiridoid glycosides, including this compound, can modulate inflammatory responses. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines in macrophages, which is crucial for managing chronic inflammatory diseases .
2. Antioxidant Activity
The antioxidant capacity of this compound is noteworthy. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is essential in preventing cellular damage associated with aging and various diseases, including cancer and neurodegenerative disorders .
3. Cytotoxic Effects
While this compound shows moderate cytotoxicity towards fibroblasts, it also demonstrates selective cytotoxicity against certain cancer cell lines. This selective action suggests its potential use in cancer therapy, where it could target tumor cells while sparing normal cells .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymes : The compound inhibits elastase, an enzyme implicated in tissue degradation and inflammation.
- Modulation of Signaling Pathways : this compound influences various signaling pathways related to inflammation and cell survival, particularly through the modulation of NF-kB and MAPK pathways .
- Antioxidant Mechanisms : It enhances the expression of antioxidant enzymes, contributing to its protective effects against oxidative stress.
Case Study 1: Anti-inflammatory Effects in Macrophages
A study examined the effects of this compound on M1-type THP-1 macrophages. The results showed a significant reduction in TNFα production and nitric oxide (NO) levels upon treatment with this compound. This indicates its potential as an anti-inflammatory agent in macrophage-mediated inflammatory responses .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against breast cancer cell lines while having minimal effects on normal fibroblasts. This selectivity highlights its potential as a chemotherapeutic agent with reduced side effects compared to conventional therapies .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and purifying Secologanoside from plant sources?
this compound is typically isolated via solvent extraction followed by chromatographic techniques. Ethanol or methanol extracts of plant material (e.g., Poraqueiba sericea or Olea europaea leaves) are fractionated using column chromatography (silica gel or reversed-phase). Final purification often employs HPLC or preparative TLC .
- Key Data :
- Yield variability: 0.3–4.81 mg/g dry weight, depending on extraction conditions .
- Purity validation: NMR (¹H/¹³C) and mass spectrometry (HRMS) for structural confirmation .
Q. How is the molecular structure of this compound characterized?
Structural elucidation involves:
- Spectroscopic techniques : ¹H/¹³C NMR for identifying functional groups and glycosidic linkages.
- Mass spectrometry : HRMS (High-Resolution MS) to confirm molecular formula (C₁₆H₂₂O₁₁, MW 389.10786 g/mol) .
- X-ray crystallography (if crystalline): Resolves stereochemistry, though limited by compound crystallinity.
Q. What in vitro bioactivity data exist for this compound?
- Elastase inhibition : IC₅₀ = 164 μg/mL (low activity compared to reference inhibitors like ONO-6818, Ki = 12.2 nM) .
- Cytotoxicity : Moderate effects on fibroblasts (cell viability assays, e.g., MTT), though specific IC₅₀ values require further validation .
Q. Which analytical methods are suitable for quantifying this compound in plant matrices?
- UHPLC-PDA/MS : Enables quantification and discrimination of geographical origins (e.g., Lonicera japonica flowers) with retention time ±0.1 min and LOD ≤0.1 μg/mL .
- HPLC-ELSD : Used for purity assessment in absence of UV chromophores .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions (e.g., varying IC₅₀ values) arise from differences in assay conditions or compound purity. Mitigation strategies:
- Standardized protocols : Use positive controls (e.g., ONO-6818 for elastase inhibition) and validate purity via NMR/MS .
- Dose-response validation : Replicate assays across multiple cell lines or enzymatic batches .
- Meta-analysis : Compare studies with similar methodologies to identify confounding variables (e.g., solvent effects) .
Q. What experimental approaches are recommended to study this compound's biosynthesis in plants?
- Isotopic labeling : Track precursor incorporation (e.g., glucose or mevalonate) in Olea europaea leaf tissues .
- Transcriptomics/metabolomics : Correlate gene expression (e.g., cytochrome P450s) with metabolite profiles during plant development .
- Enzyme assays : Characterize key biosynthetic enzymes (e.g., secologanin synthase) using recombinant proteins .
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Derivatization : Modify glycosidic groups or introduce acyl moieties to enhance elastase inhibition.
- Molecular docking : Simulate interactions with elastase active sites (PDB ID: 1H1B) to identify key binding residues .
- In vitro validation : Test analogs for cytotoxicity (fibroblasts) and selectivity (e.g., neutrophil vs. pancreatic elastase) .
Q. What strategies address this compound's stability challenges in pharmacological studies?
- Degradation profiling : Monitor compound integrity under varying pH, temperature, and light via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
- Formulation optimization : Use lyophilization or nanoencapsulation to improve aqueous solubility and shelf life .
Q. How can synergistic effects of this compound with other phytochemicals be systematically evaluated?
- Fractional inhibitory concentration (FIC) index : Test combinations with co-occurring compounds (e.g., chlorogenic acid) in elastase inhibition assays .
- Network pharmacology : Map multi-target interactions using databases like STITCH or KEGG .
Q. What statistical methods are appropriate for analyzing this compound's bioactivity data?
- Multivariate analysis : PCA or PLS-DA to identify bioactivity markers in complex plant extracts .
- Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals .
Q. Methodological Notes
Properties
IUPAC Name |
(2S,3R,4S)-4-(carboxymethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5-7,9,11-13,15-17,20-22H,1,3-4H2,(H,18,19)(H,23,24)/t6-,7+,9-,11-,12+,13-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTONEMDTVVDMY-GRTPNEQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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